REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([NH2:9])=O)[N:4]=[N:3]1.[BH4-].[Li+].[Cl-:12].[NH4+]>COCCOCCOC.CO>[ClH:12].[CH3:1][N:2]1[CH:6]=[C:5]([CH2:7][NH2:9])[N:4]=[N:3]1 |f:1.2,3.4,7.8|
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
CN1N=NC(=C1)C(=O)N
|
Name
|
|
Quantity
|
0.0264 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.18 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
155 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
The solution was applied directly to an Isolute SCX ion exchange cartridge (5 g) (pre-eluted with methanol)
|
Type
|
WASH
|
Details
|
eluted with methanol
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Type
|
CUSTOM
|
Details
|
The ammonia in methanol fraction was evaporated to low volume (ca. 1 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN1N=NC(=C1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.03 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |